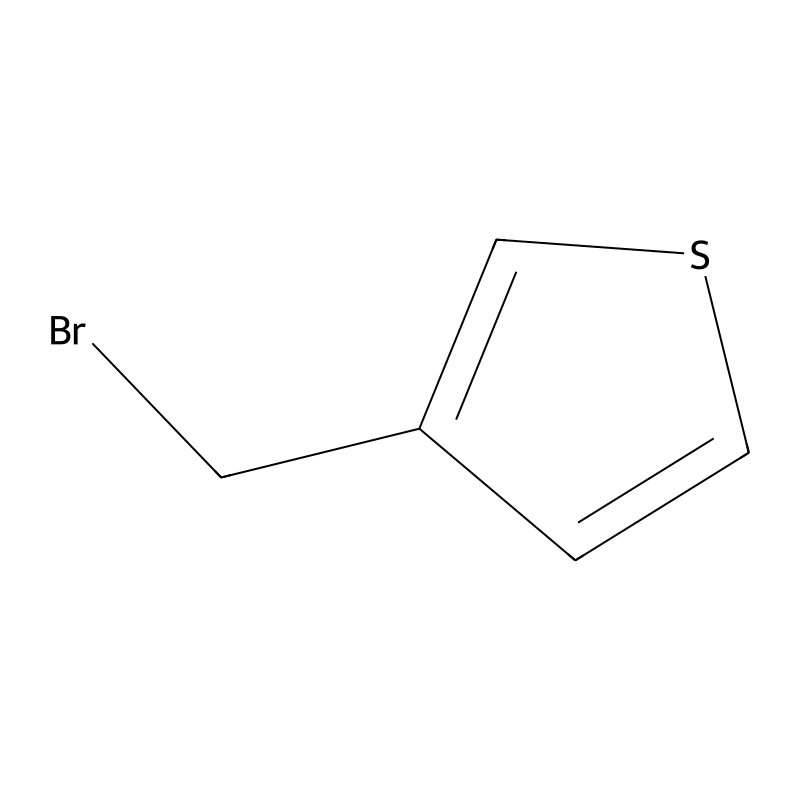

3-(Bromomethyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(Bromomethyl)thiophene is an organic compound used in various scientific research applications. One of its primary uses involves its role as a versatile building block for the synthesis of more complex molecules. Researchers can introduce the 3-(bromomethyl)thiophene moiety into various target molecules through different synthetic strategies, including:

- Suzuki-Miyaura coupling: This method involves coupling the bromo group of 3-(bromomethyl)thiophene with various boronic acids or esters to form carbon-carbon bonds.

- Sonogashira coupling: This reaction allows the formation of carbon-carbon bonds between 3-(bromomethyl)thiophene and terminal alkynes using palladium catalysts.

- Nucleophilic substitution: The bromo group in 3-(bromomethyl)thiophene can be readily displaced by various nucleophiles, such as thiols, amines, or alcohols, leading to the formation of new functional groups.

These coupling reactions and nucleophilic substitutions enable the incorporation of the 3-(bromomethyl)thiophene unit into diverse molecules with potential applications in various scientific fields, including drug discovery, materials science, and organic electronics.

Properties and Applications:

Beyond its role as a building block, 3-(bromomethyl)thiophene possesses unique properties that make it valuable in specific research areas. These properties include:

- Aromaticity: The five-membered ring structure with alternating single and double bonds grants 3-(bromomethyl)thiophene aromatic character, contributing to its stability and unique reactivity.

- Heteroatom presence: The presence of the sulfur atom in the ring introduces different electronic properties compared to purely carbon-based aromatic systems, allowing for tailored interactions with other molecules.

These properties make 3-(Bromomethyl)thiophene a valuable candidate for research in:

- Material science: The aromatic character and tunable electronic properties of 3-(bromomethyl)thiophene can be exploited in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

- Medicinal chemistry: The ability to incorporate 3-(bromomethyl)thiophene into complex molecules allows researchers to explore its potential biological activity and develop new drug candidates with specific therapeutic properties.

3-(Bromomethyl)thiophene is an organic compound characterized by the presence of a bromomethyl group attached to a thiophene ring. Its chemical formula is , and it has a molecular weight of approximately 189.06 g/mol. The compound is typically a colorless to light yellow liquid with a boiling point of 75-78 °C at 1 Torr and a melting point of -9 °C . The density of 3-(Bromomethyl)thiophene is about 1.635 g/cm³ at 20 °C . This compound is notable for its reactivity, particularly due to the bromomethyl group, which allows for various chemical transformations.

3-(bromomethyl)thiophene is likely to exhibit similar hazards as other aromatic bromides. Here are some general safety considerations:

- Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to diverse derivatives.

- Oxidation Reactions: The thiophene ring can be oxidized to produce sulfoxides and sulfones, which are valuable in various applications.

- Polymerization Reactions: This compound can undergo polymerization to form polythiophenes, materials that are significant in electronic and optoelectronic devices.

Additionally, it serves as a key intermediate in the synthesis of more complex structures, such as bisthienothiepinones and pyrrolodiazepines, through multi-step reactions involving alkylation and substitution.

While specific biological activities of 3-(Bromomethyl)thiophene are not extensively documented, compounds containing thiophene rings are often investigated for their pharmacological properties. Thiophenes have shown potential in various biological activities, including antimicrobial and anticancer effects. The bromomethyl group may enhance the reactivity and biological interactions of derivatives formed from this compound.

The synthesis of 3-(Bromomethyl)thiophene typically involves the bromination of 3-methylthiophene using N-bromosuccinimide in the presence of benzoyl peroxide under reflux conditions in benzene. This method allows for effective incorporation of the bromomethyl group into the thiophene ring.

In industrial settings, similar synthetic routes are employed but optimized for larger-scale production using continuous flow reactors to enhance yield and minimize by-products.

3-(Bromomethyl)thiophene has several applications:

- Material Science: It is used in the synthesis of conducting polymers like polythiophenes, which are important in organic electronics.

- Pharmaceuticals: As an intermediate, it can be utilized in the development of various bioactive compounds.

- Chemical Synthesis: Its reactivity allows it to serve as a building block for more complex organic molecules in synthetic chemistry.

Interaction studies involving 3-(Bromomethyl)thiophene primarily focus on its reactivity with various nucleophiles. For instance, when reacted with thiophene-3-thiolate, it forms thioethers through nucleophilic substitution. Additionally, studies have shown that Lewis acids can facilitate domino reactions leading to annulated heterocycles.

The compound's interactions with biological systems remain an area for further exploration, particularly regarding its potential pharmacological effects.

Several compounds share structural similarities with 3-(Bromomethyl)thiophene. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-3-methylthiophene | Bromine at position 2 on methylthiophene | Increased electron density due to methyl group |

| 3-Methylthiophene | Methyl group attached to thiophene | Less reactive than its brominated counterpart |

| Thiophen-3-carboxylic acid | Carboxylic acid group instead of bromine | Exhibits different reactivity due to acidic properties |

| 2-Bromothiophene | Bromine at position 2 on thiophene | Different substitution patterns compared to position 3 |

The uniqueness of 3-(Bromomethyl)thiophene lies in its specific reactivity profile due to the bromomethyl group, enabling versatile synthetic applications that may not be achievable with other similar compounds.

XLogP3

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard